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Compound of Interest

Compound Name:
3-(azetidin-3-yloxy)-N,N-

diethylaniline

Cat. No.: B1394667 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characterization of 3-(azetidin-3-yloxy)-N,N-
diethylaniline. Extensive searches of public chemical and spectroscopic databases did not

yield specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass

Spectrometry (MS) data for this particular compound. This suggests that while the molecule

may be synthesized, its detailed spectroscopic properties are not widely published.

In lieu of specific data for the target compound, this document provides a detailed

spectroscopic analysis of a key structural component, N,N-diethylaniline. This information can

serve as a valuable reference for researchers involved in the synthesis and characterization of

3-(azetidin-3-yloxy)-N,N-diethylaniline, as the signals from the N,N-diethylaniline moiety are

expected to be a major component of the final compound's spectra.

Spectroscopic Data for N,N-diethylaniline
The following tables summarize the available spectroscopic data for N,N-diethylaniline, a

primary structural precursor to the requested molecule.

Table 1: ¹H NMR Data for N,N-diethylaniline
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.29 - 7.11 m 2H Ar-H (meta)

6.71 - 6.54 m 3H Ar-H (ortho, para)

3.37 - 3.21 q 4H N-CH₂-CH₃

1.14 t 6H N-CH₂-CH₃

Solvent: CDCl₃, Frequency: 90 MHz. Data is illustrative and may vary slightly based on

experimental conditions.

Table 2: ¹³C NMR Data for N,N-diethylaniline
Chemical Shift (ppm) Assignment

147.5 Ar-C (quaternary, C-N)

129.2 Ar-C (CH, meta)

115.8 Ar-C (CH, para)

112.1 Ar-C (CH, ortho)

44.2 N-CH₂-CH₃

12.6 N-CH₂-CH₃

Solvent: CDCl₃. Data is illustrative and may vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands for N,N-diethylaniline
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Wavenumber (cm⁻¹) Intensity Bond Vibration

3050 - 3000 Medium C-H stretch (aromatic)

2971 - 2871 Strong C-H stretch (aliphatic)

1598, 1508 Strong C=C stretch (aromatic ring)

1355 Strong C-N stretch (aromatic amine)

746, 694 Strong
C-H bend (out-of-plane,

aromatic)

Sample Phase: Liquid film.

Table 4: Mass Spectrometry (MS) Data for N,N-
diethylaniline

m/z Relative Intensity (%) Assignment

149 100 [M]⁺ (Molecular Ion)

134 ~80 [M-CH₃]⁺

106 ~40 [M-C₂H₅N]⁺

77 ~30 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI).

General Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data, which would

be applicable to the characterization of 3-(azetidin-3-yloxy)-N,N-diethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
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Data Acquisition:

¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer relaxation delay (2-5 seconds) are typically required

compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a

reference.

Infrared (IR) Spectroscopy
Sample Preparation:

Liquid Samples: Apply a thin film of the neat liquid between two KBr or NaCl plates.

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with

dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively,

acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder or pure solvent, which is then

automatically subtracted from the sample spectrum.

Data Analysis: Identify characteristic absorption bands and assign them to specific functional

groups within the molecule.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).
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Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile,

less polar compounds.

Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically

infused via a syringe pump or injected through an HPLC system. For EI, the sample is

introduced via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum

over a relevant m/z range.

Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺).

Analyze the fragmentation pattern to deduce structural information about the molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound.

Compound Synthesis & Purification Data Interpretation & Structure Elucidation

Synthesis of
3-(azetidin-3-yloxy)-N,N-diethylaniline
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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